Cas no 150281-83-7 (2-ethenyl-3-nitro-Pyridine)

2-Ethenyl-3-nitropyridine is a nitro-substituted pyridine derivative characterized by its reactive ethenyl and nitro functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of both electron-withdrawing (nitro) and electron-donating (ethenyl) groups on the pyridine ring enables diverse reactivity, facilitating applications in heterocyclic chemistry and the development of bioactive molecules. Its structure allows for further functionalization, making it useful in cross-coupling reactions, cyclizations, and the synthesis of complex nitrogen-containing scaffolds. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-ethenyl-3-nitro-Pyridine structure
2-ethenyl-3-nitro-Pyridine structure
Product Name:2-ethenyl-3-nitro-Pyridine
CAS No:150281-83-7
MF:C7H6N2O2
MW:150.134741306305
CID:99922
PubChem ID:11829617
Update Time:2025-06-12

2-ethenyl-3-nitro-Pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-ethenyl-3-nitro-Pyridine
    • 2-ethenyl-3-nitropyridine
    • 3-nitro-2-vinylpyridine
    • Pyridine,2-ethenyl-3-nitro-
    • 2-vinyl-3-nitropyridine
    • Pyridine,2-ethenyl-3-nitro
    • Pyridine, 2-ethenyl-3-nitro- (9CI)
    • N-Ethyl-3-cyano-4-Methyl-hydroxy pyridine
    • SCHEMBL1990900
    • DTXSID30473980
    • Pyridine,2-ethenyl-3-nitro-(9ci)
    • 150281-83-7
    • ANSJTRRYCNYUJD-UHFFFAOYSA-N
    • 3-nitro-2-vinyl-pyridine
    • Pyridine, 2-ethenyl-3-nitro-
    • DB-339467
    • DTXCID70424794
    • Inchi: 1S/C7H6N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h2-5H,1H2
    • InChI Key: ANSJTRRYCNYUJD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CN=C1C=C)=O

Computed Properties

  • Exact Mass: 150.04300
  • Monoisotopic Mass: 150.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • PSA: 58.71000
  • LogP: 2.15600

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2-ethenyl-3-nitro-Pyridine Production Method

Additional information on 2-ethenyl-3-nitro-Pyridine

Introduction to 2-Ethenyl-3-nitro-Pyridine (CAS No. 150281-83-7)

2-Ethenyl-3-nitro-pyridine, with the chemical identifier CAS No. 150281-83-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework and potential applications in drug development, agrochemical synthesis, and material science. The compound's unique combination of a pyridine ring, an ethenyl substituent, and a nitro group imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.

The pyridine core is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous bioactive molecules. Its nitrogen atom allows for hydrogen bonding interactions, enhancing binding affinity to biological targets. The presence of the ethenyl (vinyl) group at the 2-position introduces reactivity that can be exploited for further functionalization, enabling the construction of more complex structures. Meanwhile, the 3-nitro substituent contributes electron-withdrawing effects, influencing the electronic properties of the molecule and potentially modulating its pharmacological activity.

Recent advancements in synthetic methodologies have highlighted the utility of 2-ethenyl-3-nitro-pyridine in constructing pharmacophores for therapeutic intervention. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitro group can be reduced to an amine, providing a handle for further derivatization into more complex amine-based drugs. Additionally, the vinyl moiety allows for cross-coupling reactions such as Suzuki or Heck couplings, facilitating the introduction of aryl or heteroaryl groups into the molecule.

In agrochemical research, 2-ethenyl-3-nitro-pyridine has been explored as a building block for novel pesticides and herbicides. Its structural features enable interactions with biological targets in pests, offering potential leads for developing environmentally friendly crop protection agents. The nitro group's oxidizing properties can be leveraged to design compounds that disrupt metabolic pathways in unwanted organisms while maintaining selectivity toward crops.

The compound's electronic characteristics also make it interesting for material science applications. For example, π-conjugated systems incorporating 2-ethenyl-3-nitro-pyridine have been investigated for their potential use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The nitro group enhances electron-withdrawing capabilities, which can improve charge transport properties in these materials.

From a computational chemistry perspective, 2-ethenyl-3-nitro-pyridine has been subjected to detailed quantum mechanical studies to understand its reactivity and interaction with biological targets. Molecular dynamics simulations have revealed insights into how this compound might bind to enzymes or receptors, guiding rational drug design efforts. These computational approaches are increasingly integral to modern pharmaceutical research, allowing scientists to predict properties and optimize molecular structures before experimental validation.

The synthesis of 2-ethenyl-3-nitro-pyridine itself presents an interesting challenge due to the need to introduce both functional groups efficiently while maintaining regioselectivity. Traditional methods often involve multi-step sequences starting from readily available pyridine derivatives. However, recent innovations have focused on more streamlined routes, leveraging catalytic systems that minimize byproducts and improve yields. Such advancements are crucial for scaling up production while adhering to green chemistry principles.

Future research directions may explore derivatives of 2-ethenyl-3-nitro-pyridine with enhanced bioavailability or altered pharmacokinetic profiles. For example, modifications at the 5-position of the pyridine ring could introduce additional functional groups that enhance solubility or metabolic stability. Similarly, exploring different substituents on the ethenyl group might unlock new biological activities not observed with the parent compound.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for investigating 2-ethenyl-3-nitro-pyridine and its derivatives. Predictive models can screen vast libraries of virtual compounds generated from this scaffold, identifying promising candidates for experimental validation. This interdisciplinary approach accelerates the drug development pipeline by prioritizing molecules with optimal properties based on structural features alone.

In conclusion,2-Ethenyl-3-nitro-pyridine (CAS No. 150281-83-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies and computational tools continue to evolve,2-ethenyl-3-nitro-pyridine will undoubtedly remain at the forefront of innovation in chemical research.

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